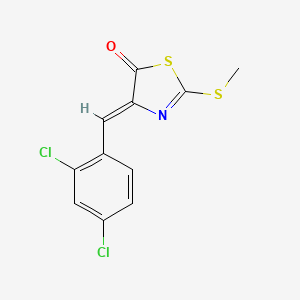
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DCBT, is a synthetic compound with potential applications in scientific research. DCBT is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins in bacterial and viral replication, as well as the induction of apoptosis in cancer cells. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase and the human immunodeficiency virus reverse transcriptase. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to have both biochemical and physiological effects. Biochemically, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of various enzymes and proteins involved in bacterial and viral replication, as well as to scavenge free radicals. Physiologically, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to induce apoptosis in cancer cells and to have antioxidant effects. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its ability to induce apoptosis in cancer cells. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. Researchers must also take care to use appropriate controls and to interpret results carefully, given the complex mechanisms of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one.
Future Directions
There are several future directions for research on 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one analogs with improved solubility and potency. Another area of interest is the investigation of the mechanisms of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in more detail, including its interactions with key enzymes and proteins. Finally, the potential applications of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in the treatment of infectious diseases and cancer should be explored further, including in animal models and clinical trials.
Synthesis Methods
The synthesis of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be determined by thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant effects. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells and to scavenge free radicals, which can cause oxidative damage to cells.
properties
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-9(10(15)17-11)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZZFDFHSMQKH-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2,4-dichlorobenzylidene)-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
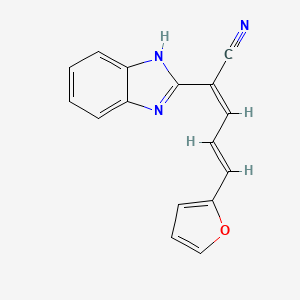
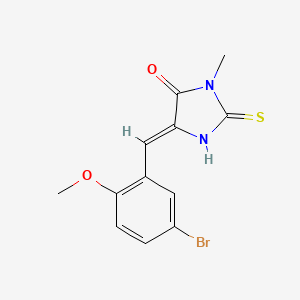
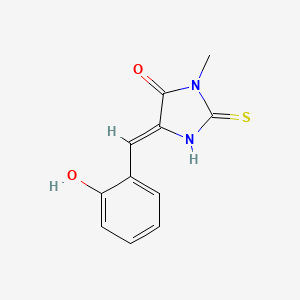
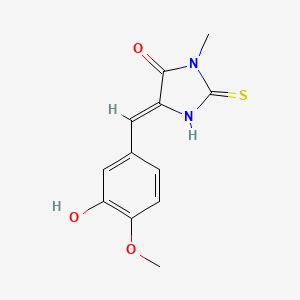
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
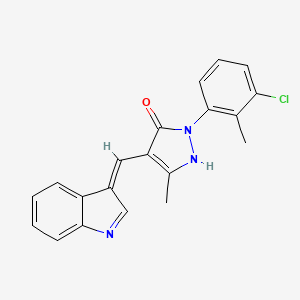

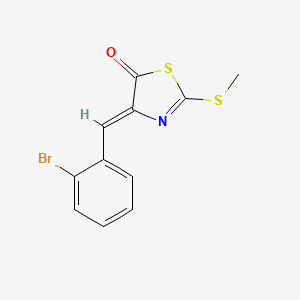

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)
